molecular formula C18H20N6O2 B11014940 N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide

N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide

Cat. No.: B11014940
M. Wt: 352.4 g/mol
InChI Key: KTWRGOBPXOQVPB-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide is a synthetic organic compound featuring a benzimidazole core linked to a pyrazine carboxamide group through a butyl spacer. This specific molecular architecture, which incorporates multiple nitrogen-rich heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds containing the benzimidazole scaffold are extensively studied for their potential as kinase inhibitors . For instance, structurally related 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values in the nanomolar range . These kinases are implicated in critical cellular processes such as the Wnt signaling pathway, DNA damage response, and cell cycle progression, making them attractive targets for oncological and neurodegenerative disease research . The presence of both benzimidazole and pyrazine rings in this compound suggests it may interact with similar enzymatic targets or serve as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound as a building block for developing novel pharmacological probes or as a reference standard in biochemical screening assays. This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-yl)ethylamino]-4-oxobutyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H20N6O2/c25-17(6-3-8-22-18(26)15-12-19-10-11-20-15)21-9-7-16-23-13-4-1-2-5-14(13)24-16/h1-2,4-5,10-12H,3,6-9H2,(H,21,25)(H,22,26)(H,23,24)

InChI Key

KTWRGOBPXOQVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Core

The 1H-benzimidazol-2-yl moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. A prevalent method involves reacting o-phenylenediamine with glycolic acid under acidic conditions (e.g., HCl or polyphosphoric acid) at 120–150°C for 6–12 hours . For the target compound, the benzimidazole ring remains unsubstituted, simplifying purification.

Key Reaction Conditions:

ParameterValue
Reactantso-Phenylenediamine, Glycolic Acid
Catalyst4M HCl
Temperature130°C
Reaction Time8 hours
Yield78–82%

Post-cyclization, the product is neutralized with aqueous NaOH, extracted into ethyl acetate, and crystallized from ethanol .

Functionalization of the Benzimidazole with an Ethylamino Group

The ethylamino side chain is introduced via reductive amination. 2-(1H-Benzimidazol-2-yl)acetaldehyde is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C . This step ensures selective primary amine formation while preserving the benzimidazole ring.

Optimization Insights:

  • Lower temperatures (0°C) minimize imine byproducts .

  • Methanol as solvent enhances solubility of intermediates .

  • Crude amine is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) .

Elongation to the 4-Oxobutyl Chain

The 4-oxobutyl spacer is incorporated through a Michael addition between the ethylamine intermediate and methyl vinyl ketone. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving 65–70% yield after 24 hours at room temperature .

Critical Parameters:

ParameterValue
ReactantsEthylamine derivative, Methyl Vinyl Ketone
SolventTHF
BaseTEA (2 equiv)
Temperature25°C
Reaction Time24 hours

The ketone intermediate is reduced to the secondary alcohol using NaBH4 in ethanol, followed by oxidation back to the ketone with pyridinium chlorochromate (PCC) in dichloromethane .

Coupling with Pyrazine-2-carboxamide

The final step involves amide bond formation between the 4-oxobutylamine and pyrazine-2-carboxylic acid. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Reaction Protocol:

  • Pyrazine-2-carboxylic acid (1.2 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.

  • The 4-oxobutylamine intermediate (1.0 equiv) is added, and the mixture is stirred at 25°C for 18 hours .

  • The product is isolated via aqueous workup (10% citric acid, NaHCO3) and purified by recrystallization from acetonitrile .

Yield and Characterization:

  • Isolated Yield: 58–63%

  • 1H NMR (DMSO-d6): δ 8.75 (s, 1H, pyrazine), 8.45 (d, J = 2.4 Hz, 1H), 7.60–7.55 (m, 2H, benzimidazole), 3.45 (t, J = 6.8 Hz, 2H), 2.90 (t, J = 6.8 Hz, 2H) .

Alternative Synthetic Routes and Scalability

Patent EP3119752B1 discloses a parallel approach using solid-phase synthesis for analogous pyrazine-2-carboxamides . The benzimidazole-ethylamine is immobilized on Wang resin, followed by sequential coupling with Fmoc-protected 4-oxobutyric acid and pyrazine-2-carboxylic acid. This method achieves 72% purity without chromatography, favoring industrial-scale production .

Comparative Analysis of Methods:

ParameterSolution-Phase Solid-Phase
Yield58–63%68–72%
Purity>95% (after crystallization)85–90% (crude)
ScalabilityModerateHigh
CostLowerHigher (resin expenses)

Challenges in Purification and Byproduct Mitigation

The primary impurity (∼12%) arises from over-alkylation during the Michael addition step . Gradient HPLC (C18 column, 10–90% acetonitrile/water) effectively separates the target compound from bis-alkylated byproducts. Patent WO2012020762A1 recommends using scavenger resins (e.g., trisamine resin) to sequester excess methyl vinyl ketone, reducing impurity levels to <3% .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The pyrazine-2-carboxamide group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Benzimidazole + Pyrazine ~340 (estimated) Ethylamino-oxobutyl chain Not reported
N’-{4-[2-(Benzimidazol-2-yl)-2-oxoethyl]phenyl}acetamide (BA) Benzimidazole ~300 (estimated) Phenylacetamide Anti-inflammatory
4-{[2-(Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid (3c) Benzimidazole + Benzoic acid 327.31 Benzoic acid α-Glucosidase inhibition
N-(4′-Chloro-2-methyl-biphenyl-4-yl)pyrazine-2-carboxamide (5b) Pyrazine 341.77 Biphenyl Not reported
N-(2-(4-Oxobenzo-triazin-3-yl)ethyl)pyrazine-2-carboxamide Pyrazine + Triazinone 296.28 Benzo-triazinone Not reported

Discussion of Structural and Functional Differences

  • Solubility : The pyrazine carboxamide in the target compound enhances water solubility compared to purely lipophilic benzimidazole derivatives (e.g., BA).
  • Target Binding : The benzimidazole’s NH groups may engage in hydrogen bonding with proteases or kinases, while the pyrazine’s nitrogen atoms facilitate π-π interactions with aromatic residues.
  • Metabolic Stability: The ethylamino-oxobutyl chain in the target compound may be susceptible to oxidative metabolism, whereas bulkier substituents (e.g., biphenyl in 5b) could prolong half-life.

Biological Activity

N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzimidazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

\text{N 4 2 1H benzimidazol 2 yl ethyl amino}-4-oxobutyl)pyrazine-2-carboxamide}

1. Antitumor Activity:
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. These compounds often act by intercalating into DNA or binding to the minor groove of DNA, which inhibits DNA-dependent enzymes and disrupts cell proliferation. For instance, studies on benzimidazole derivatives have shown promising results against various cancer cell lines, indicating a potential for this compound as an antitumor agent .

2. Antimicrobial Activity:
The antimicrobial properties of related benzimidazole derivatives have also been documented. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms typically involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Efficacy:
    • A study tested various benzimidazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity .
    • Another study highlighted the role of amidine moieties in enhancing antitumor activity through improved binding to DNA .
  • Antimicrobial Screening:
    • Compounds derived from benzimidazole were tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) in the micromolar range .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntitumorA5492.12 ± 0.21
AntitumorHCC8275.13 ± 0.97
AntimicrobialE. coli4.5
AntimicrobialS. aureus3.8

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